

A Technical Chronicle of Psicofuranine: From Discovery to Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psicofuranine*

Cat. No.: B1678265

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranine, a nucleoside antibiotic, emerged from the golden age of antibiotic discovery as a compound with significant biological activity. First isolated from the fermentation broths of *Streptomyces hygroscopicus* var. *decoyicus*, its unique chemical structure, a C-nucleoside analog of adenosine, set the stage for a flurry of research into its antimicrobial and antitumor properties. This technical guide delves into the historical journey of **psicofuranine**, from its initial discovery and isolation to the elucidation of its molecular mechanism of action. We present a comprehensive overview of the key experiments that defined its biological profile, including detailed methodologies and quantitative data on its antibacterial and antitumor efficacy. Furthermore, this document provides a visual representation of its metabolic pathway and mechanism of action through detailed diagrams, offering a valuable resource for researchers in the fields of natural products, antibiotic development, and cancer therapeutics.

Discovery, Isolation, and Structural Elucidation

Psicofuranine was first reported in 1959 by a team of researchers at The Upjohn Company. It was isolated from the fermentation broth of a strain of *Streptomyces hygroscopicus* later classified as *Streptomyces hygroscopicus* var. *decoyicus* (now reclassified as *Streptomyces decoyicus*). The producing organism was originally isolated from a soil sample collected in Decoy, Ohio.

Fermentation and Isolation

Initial production of **psicofuranine** was achieved through submerged fermentation of *S. decoyicus* in a nutrient-rich medium. The fermentation process was typically carried out for 3 to 5 days under aerobic conditions. The antibiotic was then isolated from the filtered fermentation broth using a combination of carbon adsorption and elution, followed by crystallization from aqueous solutions.

Experimental Protocol: Isolation of **Psicofuranine**

- Fermentation: *Streptomyces decoyicus* is cultured in a suitable fermentation medium (e.g., soybean meal, glucose, and mineral salts) at 28°C with aeration and agitation for 72-120 hours.
- Broth Filtration: The fermentation broth is filtered to remove the mycelia.
- Carbon Adsorption: The filtered broth is passed through a column packed with activated carbon to adsorb the **psicofuranine**.
- Elution: The carbon is washed with water and the **psicofuranine** is then eluted with an aqueous solution of a polar organic solvent (e.g., 80% acetone).
- Concentration and Crystallization: The eluate is concentrated under reduced pressure, and **psicofuranine** is crystallized from the concentrated aqueous solution.
- Recrystallization: The crude crystals are further purified by recrystallization from water or ethanol to yield pure **psicofuranine**.

Structure Elucidation

The chemical structure of **psicofuranine** was determined using a combination of degradation studies, elemental analysis, and spectroscopic techniques, including UV, IR, and early NMR spectroscopy. It was identified as 6-amino-9-(β -D-psicofuranosyl)purine, a C-nucleoside analog of adenosine where the ribose sugar is replaced by psicofuranose.

Biological Activity and Mechanism of Action

Psicofuranine exhibited a broad spectrum of biological activity, showing promise as both an antibacterial and an antitumor agent. Its mechanism of action was a subject of intense investigation in the early 1960s.

Antibacterial Activity

Psicofuranine demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial effect was found to be bacteriostatic rather than bactericidal.

Table 1: In Vitro Antibacterial Spectrum of **Psicofuranine**

Bacterial Species	Minimum Inhibitory Concentration (MIC) (μ g/mL)
Staphylococcus aureus	10 - 50
Bacillus subtilis	5 - 25
Escherichia coli	25 - 100
Salmonella typhi	50 - 200
Mycobacterium tuberculosis	10 - 50

Note: The reported MIC values are approximate ranges compiled from early literature and may vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.
- Serial Dilution: A serial two-fold dilution of **psicofuranine** is prepared in the broth medium in a series of test tubes or a microtiter plate.
- Inoculation: Each tube or well is inoculated with the standardized bacterial suspension.

- Incubation: The tubes or plates are incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of **psicofuranine** that completely inhibits visible growth of the bacterium.

Antitumor Activity

Psicofuranine showed significant antitumor activity in various animal models. Notably, it was found to be effective against the Murphy-Sturm lymphosarcoma in rats.

Table 2: In Vivo Antitumor Activity of **Psicofuranine** against Murphy-Sturm Lymphosarcoma in Rats

Dosage (mg/kg/day, intraperitoneally)	Treatment Duration (days)	Tumor Weight Inhibition (%)
25	7	40 - 60
50	7	60 - 80
100	7	>90

Note: Data are representative of early studies and may vary based on the specific experimental conditions.

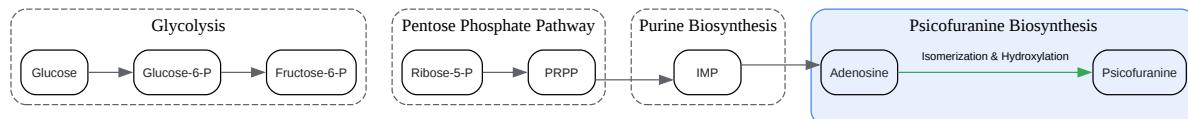
Experimental Protocol: In Vivo Antitumor Assay (Murphy-Sturm Lymphosarcoma)

- Tumor Implantation: A suspension of Murphy-Sturm lymphosarcoma cells is implanted subcutaneously into the flank of adult male rats.
- Treatment: Twenty-four hours after tumor implantation, daily intraperitoneal injections of **psicofuranine** at various doses are initiated and continued for a specified duration (e.g., 7 days). A control group receives saline injections.
- Tumor Measurement: At the end of the treatment period, the animals are euthanized, and the tumors are excised and weighed.

- Calculation of Inhibition: The percentage of tumor weight inhibition is calculated using the formula: $[1 - (\text{Average tumor weight of treated group} / \text{Average tumor weight of control group})] \times 100$.

Mechanism of Action: Inhibition of Xanthosine 5'-Phosphate Aminase

The primary molecular target of **psicofuranine** was identified as Xanthosine 5'-phosphate (XMP) aminase (also known as GMP synthetase). This enzyme catalyzes the conversion of XMP to Guanosine 5'-phosphate (GMP), a crucial step in the de novo biosynthesis of guanine nucleotides.


Psicofuranine acts as a non-competitive inhibitor of XMP aminase. It binds to the enzyme at a site distinct from the substrate-binding site, leading to a conformational change that inactivates the enzyme. This inhibition disrupts the synthesis of GMP, which in turn affects the production of GTP, a vital component for DNA, RNA, and protein synthesis, as well as for various signaling pathways.

Experimental Protocol: Xanthosine 5'-Phosphate Aminase Inhibition Assay

- Enzyme Preparation: XMP aminase is purified from a suitable source, such as *Escherichia coli*.
- Assay Mixture: The reaction mixture contains buffer (e.g., Tris-HCl), ATP, glutamine (as the amino group donor), XMP (the substrate), and varying concentrations of **psicofuranine**.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C).
- Measurement of Product Formation: The formation of GMP is measured over time. This can be done spectrophotometrically by monitoring the decrease in absorbance at 290 nm (due to the conversion of XMP to GMP) or by using a coupled enzyme assay that links GMP formation to the oxidation of NADH.
- Determination of Inhibition: The initial reaction velocities are determined at different **psicofuranine** concentrations, and the type of inhibition (e.g., non-competitive) and the inhibition constant (K_i) are calculated from Lineweaver-Burk plots or other kinetic analyses.

Visualizing the Core Processes

To better understand the biosynthesis and mechanism of action of **psicofuranine**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Psicofuranine**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Psicofuranine**.

Clinical Studies and Toxicity

The promising preclinical data for **psicofuranine** led to its evaluation in clinical trials for the treatment of cancer. However, these studies were ultimately halted due to significant toxicity.

The primary adverse effect observed in humans was a severe, sterile inflammatory response affecting serous membranes, a condition termed polyserositis. This toxicity was not predicted by preclinical animal studies, highlighting the challenges of translating findings from animal models to humans.

Conclusion

Psicofuranine represents a fascinating chapter in the history of nucleoside antibiotics. Its discovery, the elucidation of its unique structure, and the detailed investigation into its mechanism of action provided valuable insights into nucleotide metabolism and its potential as a therapeutic target. While its clinical development was ultimately unsuccessful due to unforeseen toxicity, the story of **psicofuranine** underscores the importance of rigorous toxicological evaluation in drug development. The wealth of research conducted on this molecule continues to be a valuable resource for scientists working on the discovery and development of novel antimicrobial and antitumor agents. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for contemporary researchers seeking to build upon this historical foundation.

- To cite this document: BenchChem. [A Technical Chronicle of Psicofuranine: From Discovery to Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678265#history-of-psicofuranine-as-a-nucleoside-antibiotic\]](https://www.benchchem.com/product/b1678265#history-of-psicofuranine-as-a-nucleoside-antibiotic)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com